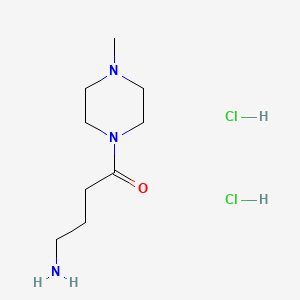

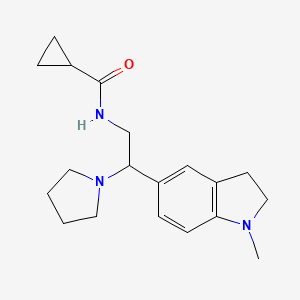

5-氯-6-碘吡啶-2,3-二胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

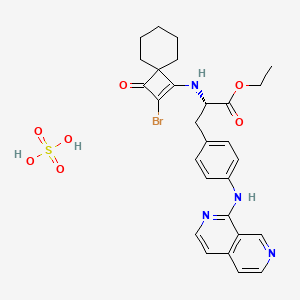

5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for various synthetic applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the reactivity and synthesis of halogenated pyridines, which can be extrapolated to understand the characteristics of 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride.

Synthesis Analysis

The synthesis of halogenated pyridines typically involves strategic halogenation of pyridine precursors. For instance, 2-chloro-3-iodopyridine is synthesized through diazotization and subsequent iodination from 2-chloro-3-pyridinamine, achieving a yield of about 80% . This method could potentially be adapted for the synthesis of 5-Chloro-6-iodopyridine-2,3-diamine by modifying the starting materials and reaction conditions to introduce the amino groups at the appropriate positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms attached to the pyridine ring, which can significantly influence the electronic properties of the molecule. The structure of these compounds is typically confirmed using techniques such as 1H NMR and IR spectroscopy . These techniques would also be applicable for confirming the structure of 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride.

Chemical Reactions Analysis

Halogenated pyridines exhibit diverse reactivity patterns, which can be exploited for further functionalization. For example, 5-chloro-2,4-dihydroxypyridine shows reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid . Similarly, 5-bromo-2-chloro-4-fluoro-3-iodopyridine can undergo halogen dance reactions to yield pentasubstituted pyridines . These reactions highlight the potential of halogenated pyridines to participate in various chemical transformations, which could be relevant for the chemical reactions of 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. For example, compounds such as 3-chlorotrifluoro- and 3,5-dichlorodifluoro-4-iodopyridine can be obtained by treating their fluorinated precursors with sodium iodide . These compounds can further react to form bipyridyls or be reduced to their 4-H analogues. The presence of multiple halogens, as well as the introduction of amino groups in 5-Chloro-6-iodopyridine-2,3-diamine;hydrochloride, would affect its boiling point, solubility, and reactivity, which are critical parameters in the application of such compounds in chemical synthesis.

科学研究应用

海洋藻类中的卤化

最近的研究强调了红藻(海洋红藻)中至少 5 个目的各种物种合成源自海水成分的有机含卤化合物的独特能力。这些化合物,包括简单的脂肪族卤代酮和溴代酚,在海洋生物化学中发挥着重要作用,可能涉及捕食者回避反应和微生物抗菌作用。这一见解表明,类似于 5-氯-6-碘吡啶-2,3-二胺的卤代化合物;盐酸盐可能具有与其卤化模式相关的生态或生化应用 (Fenical, 1975)。

卤素固态核磁共振波谱学的进展

四极卤素(氯-35/37、溴-79/81 和碘-127)的固态核磁共振波谱研究提供了对卤代化合物结构特征的全面见解。这些进步使得人们能够详细了解各向同性化学位移、四极耦合常数和不同化学环境中电场梯度(EFG)张量的方向。此类光谱技术对于阐明 5-氯-6-碘吡啶-2,3-二胺等化合物的结构和电子性质至关重要;盐酸盐,增强了它们在材料科学、药物和化学研究中的应用 (Bryce & Sward, 2006)。

卤代吡啶的振动分配

对 2-碘吡啶的振动光谱研究,一种与 5-氯-6-碘吡啶-2,3-二胺结构相关的化合物;盐酸盐揭示了卤化如何影响吡啶衍生物的振动模式。通过 FT-拉曼光谱和红外光谱测量,研究人员提出了对理解卤代吡啶中的分子结构和相互作用至关重要的振动分配。这些发现可用于研究类似卤代化合物的振动特性,为其在各个科学领域的表征和应用做出贡献 (Sortur, Yenagi, & Tonannavar, 2008)。

安全和危害

属性

IUPAC Name |

5-chloro-6-iodopyridine-2,3-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3.ClH/c6-2-1-3(8)5(9)10-4(2)7;/h1H,8H2,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQMBBUKNJVATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)

![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)